ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate

Übersicht

Beschreibung

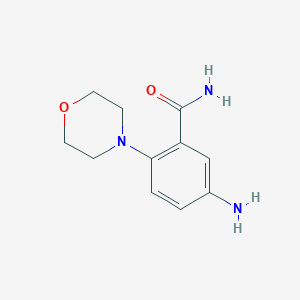

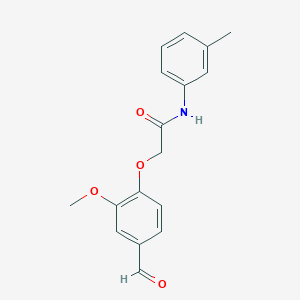

Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate is a chemical compound with the CAS Number: 36820-78-7 . It has a molecular weight of 247.25 and its linear formula is C13H13NO4 .

Molecular Structure Analysis

The molecular structure of ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate is represented by the linear formula C13H13NO4 . For more detailed structural information, you may refer to resources like ChemSpider .Physical And Chemical Properties Analysis

Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate has a molecular weight of 247.25 . More detailed physical and chemical properties are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

Alkaloid Synthesis

Indole derivatives, such as ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and are important types of molecules in natural products .

Cancer Treatment

Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . They show various biologically vital properties and have attracted increasing attention in recent years .

Antimicrobial Applications

Indole derivatives are also used in the treatment of various microbial infections . Their antimicrobial properties make them useful in combating a variety of diseases .

Treatment of Disorders

Indole derivatives are used in the treatment of different types of disorders in the human body . Their diverse biological properties make them effective in treating a range of conditions .

HIV-1 Integrase Inhibition

Indole-2-carboxylic acid derivatives, which include ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate, have been used as novel HIV-1 integrase strand transfer inhibitors . They can effectively impair the viral replication, making them valuable in the treatment of HIV .

Antihypertriglyceridemic Agents

Ethyl indole-2-carboxylate derivatives have been used as potent antihypertriglyceridemic agents . They can help in the management of high triglyceride levels in the body .

Inhibitors of Human Reticulocyte 15-Lipoxygenase-1

Ethyl indole-2-carboxylate derivatives have been used as inhibitors of Human Reticulocyte 15-Lipoxygenase-1 . This makes them useful in the treatment of conditions related to the overactivity of this enzyme .

Anti-HIV-1 Agents

Indolyl and oxochromenyl xanthenone derivatives, which include ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate, have been used as anti-HIV-1 agents . They have shown promise in the treatment of HIV-1 .

Safety and Hazards

Wirkmechanismus

Target of Action

Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active pharmacophores . .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in various biological activities .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.

Pharmacokinetics

The molecular weight of the compound is 24725 , which may influence its bioavailability.

Result of Action

Indole derivatives are known to have various biological activities , suggesting that they may have diverse molecular and cellular effects.

Eigenschaften

IUPAC Name |

ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-18-13(16)12-10(7-15)9-6-8(17-2)4-5-11(9)14-12/h4-7,14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDZGHNVSBDTSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358638 | |

| Record name | ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36820-78-7 | |

| Record name | ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1298174.png)

![4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1298183.png)

![1-[2-(4-Fluorophenoxy)ethyl]piperazine](/img/structure/B1298226.png)

![1-[2-(2-Methoxy-4-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1298227.png)